molecular formula C10H10N2O2S B1406194 5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1623083-99-7

5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1406194
CAS No.: 1623083-99-7
M. Wt: 222.27 g/mol
InChI Key: FMPJZDRJRIYWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A new compound, closely related to the target compound, was synthesized and characterized, providing foundational knowledge for further studies in this area (Idhayadhulla, Kumar, & Nasser, 2010).

Antimicrobial Potential

  • Derivatives of pyrrole, similar to the target compound, have been explored for their potential as antimicrobial agents. This underscores the relevance of such compounds in the search for new antimicrobial solutions (2020).

Chemical Transformations

  • The transformation of related compounds into various derivatives illustrates the versatility and potential of these chemical structures for diverse applications in scientific research (Žugelj et al., 2009).

Synthesis Methods

  • Research into efficient synthesis methods of related compounds, such as chloro-2-oxo-butanoate, highlights the ongoing development of new synthetic routes which could be applicable to the target compound (Yuanbiao et al., 2016).

Anticancer Activity

Reactivity and Derivative Formation

  • Studies on the reactivity and derivative formation of closely related compounds provide insights into the chemical properties and potential applications of the target compound (Tverdokhlebov et al., 2004).

Antibacterial Activity

  • The investigation of similar compounds for antibacterial activity against various bacterial strains emphasizes the significance of these compounds in developing new antibacterial agents (Patel & Patel, 2015).

Properties

IUPAC Name

5-ethyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-7-8(9(13)14)11-10(15-7)12-5-3-4-6-12/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPJZDRJRIYWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N2C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.